molecular formula C11H12ClN5 B13931143 2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine

2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine

Cat. No.: B13931143
M. Wt: 249.70 g/mol
InChI Key: QBNNUQXHMSCSPN-UHFFFAOYSA-N
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Description

2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-(5-cyclopropyl-1h-pyrazol-3-yl)-Thieno[3,2-d]pyrimidin-4-amine
  • N-(5-cyclopropyl-1h-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine

Uniqueness

2-Chloro-n-(3-cyclopropyl-1h-pyrazol-5-yl)-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a kinase inhibitor and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C11H12ClN5/c1-6-5-13-11(12)15-10(6)14-9-4-8(16-17-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,13,14,15,16,17)

InChI Key

QBNNUQXHMSCSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=NNC(=C2)C3CC3)Cl

Origin of Product

United States

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